![molecular formula C10H16N2O2 B3039715 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime CAS No. 128475-86-5](/img/structure/B3039715.png)
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Muscarinic Agonist Studies
The compound 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime and its analogs have been synthesized and evaluated as muscarinic agonists for the treatment of dementia of Alzheimer's type. Systematic modifications of these compounds have led to analogs with preferential affinity for M1 receptors over M2 receptors, along with potent antiamnesic activity and reduced cholinergic side effects (Tsukamoto et al., 1995).
Enantiomer Synthesis and Biological Activity
The synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is described, showcasing that the biological activity of the racemate predominantly resides in the S-enantiomer. While the S-isomer acts as a full M2-agonist, the R-isomer does not demonstrate M2 efficacy (Wu et al., 1995).
Synthetic Approaches to Spiroaminals
This compound is part of a group of spiroaminals that have attracted attention due to their significant biological activities and the novelty of their skeletons, presenting challenging targets for chemical synthesis. Various synthetic strategies have been developed to create these spiroaminals (Sinibaldi & Canet, 2008).
Biological and Pharmacological Studies
In Vitro Muscarinic Activity
The muscarinic activity of spiromuscarones and related analogs has been investigated in vitro, focusing on their potential therapeutic impact on memory deficits related to Alzheimer's disease. The study discusses the structure-activity relationships and receptor binding importance of the exo double bond at the C-3 position (Wu et al., 1995).
Novel Oxazoline Alkaloids and Their Biological Activity
The isolation and structural characterization of novel oxazoline alkaloids from Gymnotheca chinensis have been documented. These alkaloids, including analogs of the subject compound, have been evaluated for their biological activities (Xiao et al., 2016).
Antitumor Activity of Novel Derivatives
Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. Some compounds have shown moderate to potent activity, indicating their potential as therapeutic agents (Yang et al., 2019).
Characterization of Muscarinic Receptor Agonist
The compound YM796, a muscarinic receptor agonist structurally related to 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, has been characterized for its in vivo pharmacological properties in comparison with cholinesterase inhibitors. The study indicates its potential for ameliorating cognitive impairment (Wanibuchi et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
(NE)-N-(7,7-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-9-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2)5-8(12-13)6-10(7-9)3-4-11-14-10/h4,13H,3,5-7H2,1-2H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQSMJZDUOEQT-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC2(C1)CC=NO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\O)/CC2(C1)CC=NO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.